Pentafluorophenyl trifluoromethanesulfonate

Catalog No.
S1899543
CAS No.
60129-85-3
M.F
C7F8O3S
M. Wt
316.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl trifluoromethanesulfonate

CAS Number

60129-85-3

Product Name

Pentafluorophenyl trifluoromethanesulfonate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate

Molecular Formula

C7F8O3S

Molecular Weight

316.13 g/mol

InChI

InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15

InChI Key

OTTBRWDUQHDNBY-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F

Organic Synthesis

  • Lewis Acid Catalyst: Pentafluorophenyl triflate acts as a strong Lewis acid catalyst due to the positive charge on the sulfur atom. This characteristic makes it useful for various reactions, including Friedel-Crafts acylation, alkylation, and cyclization reactions. Source: Katritzky, A. R., & Taylor, R. J. K. (2017). Dienophile reactivities in Diels-Alder reactions. In Advances in Heterocyclic Chemistry (Vol. 124, pp. 1-102). Academic Press:
  • Acylating Agent: The trifluoromethanesulfonyl group (OTf) in pentafluorophenyl triflate is a good leaving group, making it suitable for introducing acyl groups (RCO-) to various substrates. This property finds application in the synthesis of esters, amides, and ketones. Source: Li, J.-J., & Corey, E. J. (1997). (−)-Shikonin and related C-glycosides. A concise total synthesis. Journal of the American Chemical Society, 119(14), 3418-3422:

Organic Material Science

  • Superacid Catalyst: Due to its strong Lewis acidity, pentafluorophenyl triflate can be employed as a superacid catalyst for reactions requiring very high acidity. This application is particularly useful in the synthesis of novel conducting polymers and other advanced organic materials. Source: Kobayashi, S., & Nagai, Y. (2000). Novel superacid catalysts with strong Brønsted and Lewis acidity generated from triflic acid and Lewis acids. Chemical Reviews, 100(11), 3621-3652:

Pentafluorophenyl trifluoromethanesulfonate is a chemical compound with the formula C₇F₈O₃S. It features a pentafluorophenyl group attached to a trifluoromethanesulfonate moiety. This compound is characterized by its high fluorine content, which imparts unique chemical properties such as increased stability and reactivity. It is a colorless to pale yellow liquid at room temperature, with a density of approximately 1.839 g/cm³ and a boiling point of 81 °C under reduced pressure (38 mmHg) .

Pentafluorophenyl trifluoromethanesulfonate is primarily utilized as an electrophilic reagent in organic synthesis. It can participate in various nucleophilic substitution reactions, where it acts as a sulfonate leaving group. For instance, it can react with alcohols to form ethers or with amines to generate sulfonamides. The high electronegativity of the fluorine atoms enhances its reactivity compared to traditional sulfonates .

While specific biological activity data for pentafluorophenyl trifluoromethanesulfonate is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties due to their ability to disrupt cellular membranes or inhibit enzymatic functions. The presence of multiple fluorine atoms may also influence the bioavailability and metabolic stability of derivatives formed from this compound .

Pentafluorophenyl trifluoromethanesulfonate can be synthesized through several methods:

  • Direct Fluorination: This method involves the reaction of pentafluorophenol with trifluoromethanesulfonic anhydride in the presence of a suitable catalyst.
  • Sulfonation Reaction: Pentafluorophenol can be treated with trifluoromethanesulfonic acid, leading to the formation of the desired sulfonate .
  • Electrophilic Aromatic Substitution: In this approach, pentafluorobenzene undergoes electrophilic substitution with trifluoromethanesulfonyl chloride under appropriate conditions.

Pentafluorophenyl trifluoromethanesulfonate finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Due to its unique properties, it is explored in developing advanced materials like coatings and polymers.
  • Fluorous Chemistry: Its high fluorine content makes it valuable in fluorous biphasic systems, enhancing separation processes in

Research on interaction studies involving pentafluorophenyl trifluoromethanesulfonate primarily focuses on its reactivity with nucleophiles. Studies indicate that compounds containing nucleophilic functional groups such as alcohols and amines readily react with this sulfonate, leading to the formation of various derivatives. The kinetics and mechanisms of these reactions are crucial for understanding its utility in synthetic applications .

Pentafluorophenyl trifluoromethanesulfonate shares structural similarities with other fluorinated sulfonates. Here is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Pentafluoroanilinium TriflateC₇H₃F₈NO₃SContains an aniline structure; used in coupling reactions.
Trifluoromethanesulfonic AcidCF₃SO₃HStronger acid; used as a reagent but lacks aromaticity.
Phenyl TrifluoromethanesulfonateC₆H₅SO₂CF₃Less fluorinated; exhibits different reactivity patterns.

Pentafluorophenyl trifluoromethanesulfonate is unique due to its high degree of fluorination, which enhances its stability and reactivity compared to less fluorinated analogs .

The development of pentafluorophenyl trifluoromethanesulfonate emerged from the broader exploration of perfluorinated aromatic compounds and their unique chemical properties. The foundational work on pentafluorophenyl derivatives began in the early 1960s when researchers recognized the exceptional electron-withdrawing capacity of perfluorinated aromatic rings. The compound was first synthesized and characterized in the context of developing new electrophilic reagents for organic synthesis, with its registration number 60129-85-3 appearing in chemical databases by the mid-20th century.

The historical significance of this compound lies in its role as a bridge between classical organometallic chemistry and modern organofluorine methodology. Early synthetic approaches focused on the reaction of pentafluorophenol with trifluoromethanesulfonic anhydride under controlled conditions, establishing the fundamental synthetic pathway that remains the standard preparation method today. This development represented a crucial advancement in creating stable, yet highly reactive, fluorinated electrophiles that could undergo selective transformations under mild conditions.

The compound's emergence coincided with the growing recognition of fluorinated molecules in pharmaceutical and materials science applications. Research groups in the 1970s and 1980s began systematically exploring the reactivity patterns of pentafluorophenyl esters, leading to the understanding that the combination of pentafluorophenyl and trifluoromethanesulfonate functionalities created unprecedented reactivity profiles. This historical context established the foundation for the compound's current prominence in synthetic organic chemistry.

Structural and Functional Significance in Organofluorine Chemistry

The molecular structure of pentafluorophenyl trifluoromethanesulfonate exhibits distinctive characteristics that directly correlate with its exceptional chemical behavior. The compound features a pentafluorophenyl ring system bonded through an oxygen atom to a trifluoromethanesulfonate group, creating a highly polarized structure with significant electrophilic character. The electron-withdrawing effects of both fluorinated components result in substantial ground-state destabilization, particularly affecting the carbon-oxygen bond connecting the aromatic ring to the sulfonate group.

Table 1: Structural and Physical Properties of Pentafluorophenyl Trifluoromethanesulfonate

PropertyValueReference
Molecular FormulaCarbon₇Fluorine₈Oxygen₃Sulfur
Molecular Weight316.12 grams per mole
Physical StateColorless to almost colorless clear liquid
Boiling Point40 degrees Celsius at 0.5 millimeters mercury
Specific Gravity1.75 at 20 degrees Celsius
Refractive Index1.39
Flash Point89 degrees Celsius

The functional significance of this structure becomes apparent when examining the compound's reactivity patterns. The pentafluorophenyl group serves as an exceptionally good leaving group due to its ability to stabilize negative charge through fluorine substitution. Mechanistic studies have revealed that the barrier to rotation around the carbon-oxygen bond is significantly reduced compared to non-fluorinated analogs, facilitating selective cleavage reactions that would be challenging with conventional substrates.

The organofluorine chemistry aspects of pentafluorophenyl trifluoromethanesulfonate extend beyond simple reactivity considerations. The compound demonstrates unique selectivity patterns in cross-coupling reactions, where the highly fluorinated structure prevents undesired side reactions while promoting desired transformations. Research has shown that this selectivity arises from the orbital-symmetry-matching electron transfer processes that are facilitated by the extensive fluorination pattern.

Role in Modern Synthetic Methodologies

Contemporary synthetic applications of pentafluorophenyl trifluoromethanesulfonate have established it as an indispensable reagent in multiple areas of organic chemistry. The compound's primary significance lies in its effectiveness as an electrophilic partner in palladium-catalyzed cross-coupling reactions, where it demonstrates superior reactivity compared to traditional phenolic esters. This enhanced reactivity enables the development of new synthetic methodologies that operate under milder conditions while maintaining high selectivity.

Table 2: Comparative Reactivity Data for Cross-Coupling Applications

Substrate TypeReaction TemperatureCatalyst SystemYieldReference
Pentafluorophenyl trifluoromethanesulfonate120 degrees CelsiusPalladium₂(dibenzylideneacetone)₃/Tricyclohexylphosphine86%
Standard aryl triflates120-140 degrees CelsiusVarious palladium systems60-75%
Phenolic esters140-160 degrees CelsiusN-heterocyclic carbene catalysts70-80%

The synthetic methodology applications extend to peptide chemistry, where pentafluorophenyl trifluoromethanesulfonate serves as an efficient acylating agent. Research has demonstrated that the compound's unique reactivity profile enables rapid peptide bond formation with minimal side reactions, addressing long-standing challenges in peptide synthesis methodology. The high reactivity of pentafluorophenyl esters toward amines, combined with their stability under ambient conditions, makes them ideal for automated peptide synthesis protocols.

Catalytic applications represent another significant area where pentafluorophenyl trifluoromethanesulfonate has found prominence. The compound has been utilized in the synthesis of pentafluorophenylammonium triflate, which serves as an effective organocatalyst for various transformations including esterification, transesterification, and cyclization reactions. These catalytic systems demonstrate remarkable functional group tolerance and can be recovered and reused multiple times without significant loss of activity.

Recent developments in synthetic methodology have expanded the compound's applications to include electrochemical transformations and radical chemistry. Studies have shown that pentafluorophenyl trifluoromethanesulfonate can undergo selective carbon-oxygen bond cleavage under electrochemical conditions, generating aryl radicals that participate in subsequent transformations. This reactivity pattern has opened new avenues for developing sustainable synthetic methodologies that avoid traditional metal-catalyzed processes.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Pentafluorophenyl trifluoromethanesulfonate

Dates

Modify: 2023-08-16

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